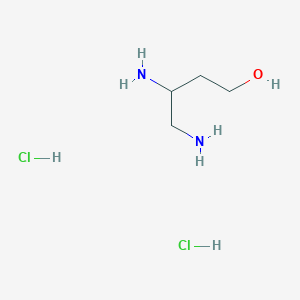![molecular formula C11H15ClN2O2 B12439257 2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine is a synthetic organic compound with the molecular formula C11H15ClN2O2 It is characterized by the presence of a pyridine ring substituted with a chloro group and a methoxymethoxy group, along with a dimethylethenamine moiety
Vorbereitungsmethoden
The synthesis of 2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(methoxymethoxy)pyridine.
Formation of the Ethenamine Moiety: The pyridine derivative is then reacted with N,N-dimethylamine under specific conditions to introduce the ethenamine group.
Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Industrial production methods for this compound may involve optimization of these reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine can be compared with other pyridine derivatives, such as:
2-chloro-5-(methoxymethoxy)pyridine: Lacks the ethenamine moiety.
N,N-dimethylethenamine: Lacks the pyridine ring.
2-chloro-5-methoxypyridine: Lacks the methoxymethoxy group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15ClN2O2 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)5-4-9-6-11(12)13-7-10(9)16-8-15-3/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
PMUBFQAKJVGUSE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC1=CC(=NC=C1OCOC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)

![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)

![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)





![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
